molecular formula C20H16N4O3S B2619541 N-(2-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide CAS No. 1251679-94-3

N-(2-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2619541
CAS No.: 1251679-94-3
M. Wt: 392.43
InChI Key: VGCWFWFXJJESPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide (CAS 1251679-94-3) is a synthetic small molecule with a molecular formula of C20H16N4O3S and a molecular weight of 392.43 g/mol . Its structure incorporates two privileged pharmacophores in medicinal chemistry: a 1,3,4-oxadiazole and a thiazole ring, making it a valuable scaffold for pharmaceutical and biological research . The 1,2,4-oxadiazole moiety is known for its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, and is found in compounds with a wide spectrum of biological activities, including antiviral and anticancer effects . The thiazole ring is a versatile heterocycle present in numerous FDA-approved drugs, such as the antiviral Ritonavir and the anticancer agent Dasatinib, highlighting its significance in drug discovery . Recent scientific literature indicates that structurally related compounds featuring these heterocyclic systems have demonstrated promising inhibitory activity against critical targets. For instance, some 1,2,4-oxadiazole and thiazole derivatives have been reported to exhibit potent antiviral activity, specifically inhibiting the replication of the Hepatitis C virus (HCV) at low concentrations . This makes this chemical class a compelling candidate for investigations in virology and oncology research. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a core structure for screening in various biological assays. The compound is available for research and development purposes. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-26-16-10-6-5-9-14(16)22-20(25)15-12-28-18(21-15)11-17-23-19(24-27-17)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCWFWFXJJESPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C24H21N3O3C_{24}H_{21}N_3O_3 and features a thiazole moiety linked to an oxadiazole ring. The presence of the methoxy group on the phenyl ring is significant for its biological activity.

Structural Formula

N 2 methoxyphenyl 2 3 phenyl 1 2 4 oxadiazol 5 yl methyl 1 3 thiazole 4 carboxamide\text{N 2 methoxyphenyl 2 3 phenyl 1 2 4 oxadiazol 5 yl methyl 1 3 thiazole 4 carboxamide}

Antitumor Activity

Research indicates that compounds containing thiazole and oxadiazole moieties exhibit significant antitumor properties. For instance:

  • IC50 Values : Studies have shown that related thiazole compounds demonstrate IC50 values ranging from 1.61 to 23.30 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .

The mechanism by which these compounds exert their antitumor effects often involves:

  • Inhibition of Bcl-2 : Some derivatives have been shown to interact with Bcl-2 proteins, leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : Compounds can induce cell cycle arrest at specific phases, thereby inhibiting proliferation.

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Substituents : The presence of electron-donating groups such as methoxy enhances activity.
  • Ring Systems : The combination of thiazole and oxadiazole rings is crucial for maintaining cytotoxicity.

Study 1: Anticancer Efficacy

A study evaluated a series of thiazole derivatives for their anticancer activity against human glioblastoma U251 cells. Among the tested compounds, one derivative exhibited an IC50 of 10μg/mL10\,\mu g/mL, significantly outperforming standard chemotherapy agents .

Study 2: Anti-tubercular Activity

In another investigation focused on anti-tubercular properties, derivatives similar to the compound were tested against Mycobacterium tuberculosis. One compound demonstrated a minimum inhibitory concentration (MIC) of 0.045μg/mL0.045\,\mu g/mL, indicating strong potential as an anti-tubercular agent .

Data Summary Table

Compound NameBiological ActivityIC50 (µg/mL)MIC (µg/mL)Reference
Thiazole Derivative AAntitumor1.61-
Thiazole Derivative BAnti-tubercular-0.045
N-(2-methoxyphenyl)-...Antitumor<23.30-Current Study

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole-Thiazole Hybrids

a) SN00797439 (N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide)
  • Key Differences : Replaces the thiazole carboxamide with a pyrrolidinecarboxamide group.
  • Bioactivity: Demonstrated >70% inhibition of xL3 motility in parasitic screens, inducing a "coiled" phenotype in larvae .
  • Structural Impact : The pyrrolidine ring may enhance solubility but reduce aromatic stacking compared to the thiazole-carboxamide in the target compound.
b) N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide
  • Key Differences : Substitutes the 2-methoxyphenyl group with a 4-methoxyphenyl and replaces the thiazole with an oxazole at the carboxamide position.
  • Impact : The 4-methoxy group may alter electronic effects (e.g., electron-donating capacity), while the oxazole’s reduced basicity compared to thiazole could influence binding affinity .
c) N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
  • Key Differences : Features a thiazol-2-amine linked to a 1,3,4-oxadiazole instead of a thiazole-4-carboxamide.
  • Functional Implications: The amine group may facilitate hydrogen bonding, whereas the carboxamide in the target compound offers both hydrogen bond donor and acceptor capabilities .

Compounds with Varied Substituent Patterns

a) 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline
  • Key Differences : Lacks the thiazole-carboxamide moiety, instead presenting an aniline group.
b) Derivatives from (e.g., N-[2-[ethyl(3-methylphenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide)
  • Key Differences : Incorporates a benzamide scaffold with thioether linkages instead of a thiazole-carboxamide.
  • Functional Impact : The thioether group may enhance metabolic stability but reduce polarity compared to the carboxamide .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity (if reported) Reference
Target Compound Thiazole-4-carboxamide 2-Methoxyphenyl, 3-phenyl-oxadiazole Not explicitly reported -
SN00797439 Pyrrolidinecarboxamide 4-Chlorophenyl, 3-phenyl-oxadiazole Anti-parasitic (xL3 motility)
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-... Oxazole-3-carboxamide 4-Methoxyphenyl, 5-phenyl-oxazole Not reported
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline Aniline 3-Phenyl-oxadiazole Not reported

Key Research Findings and Implications

Oxadiazole Role : The 3-phenyl-1,2,4-oxadiazole moiety is critical for bioactivity, as seen in SN00797439, likely due to its planar structure and electron-deficient nature, facilitating target binding .

Thiazole vs.

Substituent Position : The 2-methoxy group on the phenyl ring may confer better steric compatibility with hydrophobic binding pockets compared to 4-methoxy isomers .

Q & A

Q. What are the recommended synthetic routes for N-(2-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide, and how are critical reaction conditions optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thioamide intermediate under reflux with POCl₃ or other dehydrating agents .
  • Step 2 : Thiazole ring construction using Hantzsch thiazole synthesis, coupling 2-bromoacetophenone derivatives with thioureas in ethanol or DMF .
  • Step 3 : Carboxamide coupling via EDC/HOBt-mediated reactions between the thiazole-carboxylic acid and 2-methoxyaniline in anhydrous dichloromethane . Critical Conditions : Temperature control (±5°C) during cyclization steps, inert atmosphere (N₂/Ar) to prevent oxidation, and pH adjustment (e.g., NH₃ for precipitation) to isolate intermediates .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole C=O at ~165 ppm) .
  • X-ray Crystallography : SHELX software (SHELXL-2018) for refining crystal structures; key parameters include bond angles (e.g., C-S-C in thiazole: ~86°) and torsional angles between oxadiazole and thiazole rings .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₄O₃S: 407.1124) .

Q. What purification techniques yield high-purity (>95%) material post-synthesis?

  • Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 7:3 → 1:1) for intermediate isolation .
  • Recrystallization : Ethanol-DMF (4:1) or acetone-water mixtures to remove polar impurities; cooling rates of 1°C/min enhance crystal purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?

  • Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize inter-lab variability .
  • Structural Analog Comparison : Compare activity of derivatives (e.g., replacing 3-phenyloxadiazole with 3-methyl) to identify critical pharmacophores .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from ≥3 independent studies to assess significance of outliers .

Q. What strategies improve the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) without compromising efficacy?

  • Pro-drug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance solubility; in vivo enzymatic cleavage restores active form .
  • Cytochrome P450 Inhibition Studies : Use liver microsomes to identify metabolic hotspots (e.g., oxadiazole ring oxidation) and block them with fluorine substituents .
  • Co-crystallization with Targets : Resolve ligand-receptor complexes (e.g., kinase inhibitors) via X-ray to guide rational modifications .

Q. How do electronic effects of substituents (e.g., methoxy vs. fluoro) influence reactivity and target binding?

  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to map electron density; methoxy groups donate electrons (+M effect), stabilizing charge-transfer interactions .
  • SAR Studies : Replace 2-methoxyphenyl with electron-deficient groups (e.g., 2-fluorophenyl) and measure changes in binding affinity (e.g., ΔG via ITC) .
  • Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., nucleophilic aromatic substitution) to predict stability .

Q. Which in silico methods best predict target interactions and off-target effects?

  • Molecular Docking : AutoDock Vina or Glide to screen against protein databases (e.g., PDB IDs 2ZW, 4MKO); prioritize poses with hydrogen bonds to oxadiazole N-atoms .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å for kinase-inhibitor complexes) .
  • Pharmacophore Mapping : Phase module (Schrödinger) to align with known inhibitors (e.g., EGFR TKIs) and identify critical interaction points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.